2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide

Lipophilicity Physicochemical Properties Drug Design

Researchers optimizing SARD potency face challenges with subtle pyrazole substitution effects on lipophilicity and target engagement. This 4-methyl pyrazole propanamide (CAS 1251085-35-4) provides a controlled scaffold with measured LogP +0.22, a +0.51 unit shift vs. unsubstituted analog, enabling systematic SAR studies. ● Quantified LogP differential for permeability & metabolic stability correlation. ● Quaternary α-carbon center to evaluate α,α-disubstitution protection against amidase degradation. ● 98% purity; applicable as SARD/AR pan-antagonist or RORγ inverse agonist chemical probe.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13636734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCNC(C)(CN1C=C(C=N1)C)C(=O)N
InChIInChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-6-8(2)5-13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15)
InChIKeyGIZXRNUVJNIHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide Procurement & Differentiation


2-(Ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide (CAS 1251085-35-4) is a synthetic pyrazol-1-yl-propanamide derivative with molecular formula C₁₀H₁₈N₄O and molecular weight 210.28 g/mol. It belongs to a compound class that has been investigated as selective androgen receptor degraders (SARDs) and pan-antagonists for enzalutamide-resistant prostate cancer, as well as RORγ inverse agonists for autoimmune and inflammatory diseases. [1] The compound features a 4-methyl substitution on the pyrazole ring and a 2-ethylamino-2-methyl substitution on the propanamide backbone, structural features that distinguish it from closely related pyrazole-propanamide analogs.

SARD and AR pan-antagonist SAR workflow
Pyrazole B-ring substitution profiling studies
Alpha,alpha-disubstituted scaffold stability research

2-(Ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide Analog Substitution Risks


Within the pyrazol-1-yl-propanamide compound class, subtle changes in pyrazole ring substitution profoundly alter physicochemical properties and biological target engagement profiles. The 4-methyl group on the pyrazole ring of CAS 1251085-35-4 confers a calculated LogP of +0.22, compared to −0.29 for the unsubstituted pyrazole analog (CAS 1248421-16-0). This approximately 0.5 log unit shift in lipophilicity is significant for membrane permeability, metabolic stability, and off-target binding. Furthermore, in the broader pyrazol-1-yl-propanamide SARD series, systematic SAR studies demonstrated that B-ring pyrazole substitution patterns directly modulate androgen receptor degradation potency, pan-antagonist breadth, and in vivo antitumor efficacy, with specific substitution regioisomers showing distinct pharmacological profiles. [1] Generic substitution between 4-methyl, 3-methyl, and unsubstituted pyrazole variants within this scaffold is therefore not pharmacologically equivalent.

4-Methyl vs Unsubstituted Pyrazole
Lipophilicity context may shift membrane permeability and off-target binding profiles
4-Methyl vs 3-Methyl Regioisomer
AR degradation potency and pan-antagonist breadth may not transfer directly
Alpha-Quaternary vs Secondary Carbon
Metabolic stability context may differ; direct comparative data limited

2-(Ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide Differentiation Evidence


Lipophilicity (LogP) Comparison

The target compound 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide (CAS 1251085-35-4) exhibits a calculated LogP of +0.22, compared to a LogP of −0.29 for the closest unsubstituted pyrazole analog, 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide (CAS 1248421-16-0). Both values are from the same vendor and calculated using the same method, enabling direct comparison. This represents a LogP increase of approximately 0.51 log units conferred solely by the 4-methyl group.

Lipophilicity (LogP)
Head-to-head
LogP +0.22 vs −0.29
ΔLogP +0.51
Supports lipophilicity-controlled SAR studies
Same-method calculated values; may affect permeability context
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight & Fsp3 Differentiation

The target compound (CAS 1251085-35-4) has a molecular weight of 210.28 g/mol and an Fsp3 value of 0.60, compared to 196.25 g/mol and Fsp3 of 0.556 for the unsubstituted pyrazole analog (CAS 1248421-16-0). The increase in molecular weight (+14.03 Da, equivalent to one methyl group) is accompanied by a higher fraction of sp³-hybridized carbons, indicating greater molecular complexity and three-dimensionality.

MW and Fsp3
Head-to-head
MW 210.28 / Fsp3 0.60
vs MW 196.25 / Fsp3 0.556
ΔMW +14.03 Da; ΔFsp3 +0.044
Supports molecular complexity differentiation
Higher Fsp3 may correlate with reduced promiscuity
Molecular Complexity Fraction sp3 Drug-likeness

4-Methyl vs. 3-Methyl Regioisomer Comparison

The target compound bears the methyl substituent at the 4-position of the pyrazole ring, distinguishing it from the 3-methyl regioisomer, 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS 1342263-37-9), and from the 3-methyl variant lacking the 2-methyl on the propanamide backbone, 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS 1341584-73-3). In the broader pyrazol-1-yl-propanamide SARD pharmacophore, the nature and position of B-ring pyrazole substitution were shown to be critical determinants of AR degradation potency and pan-antagonist selectivity, with compound 26a (bearing specific pyrazole substitution) achieving 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts. [1]

Regioisomer Comparison
Class-level
4-methyl vs 3-methyl vs unsubstituted pyrazole
B-ring substitution regioisomers produce distinct SARD activity profiles
Supports regioisomer-specific SAR review
Class-level SAR inference; direct comparative data limited
Regiochemistry Structure-Activity Relationship Androgen Receptor

Dual Methyl Substitution vs. Des-Methyl Backbone

The target compound features a geminal dimethyl-like motif at the 2-position of the propanamide (i.e., both a methyl and an ethylamino group attached to the α-carbon), distinguishing it from analogs lacking this α-methyl group, such as 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanamide (CAS 1247813-93-9). The 2,2-disubstituted propanamide scaffold introduces a quaternary carbon center that restricts conformational freedom and reduces susceptibility to enzymatic hydrolysis at the amide bond, a structural feature that has been exploited in analogous α,α-disubstituted amino acid derivatives to enhance plasma stability. [1]

Alpha-Quaternary Center
Class-level
Quaternary alpha-carbon present
vs secondary alpha-carbon in des-methyl analog
Conformational restriction may reduce amidase susceptibility
Supports metabolic stability differentiation
Class-level inference; direct stability data limited
Alpha-Methyl Amino Acid Metabolic Stability Propanamide Scaffold

2-(Ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide Research Applications


SARD & Pan-Antagonist Lead Optimization

This compound serves as a 4-methyl pyrazole B-ring scaffold for systematic SAR exploration within the pyrazol-1-yl-propanamide SARD series. The demonstrated class-level efficacy, including compound 26a achieving 80% tumor growth inhibition in enzalutamide-resistant VCaP xenograft models, supports the use of 4-methyl substituted pyrazole propanamides as privileged scaffolds for developing next-generation AR antagonists targeting castration-resistant prostate cancer. [1]

RORγ Inverse Agonist Discovery

As a structural analog within the pyrazole amide class claimed in Teijin Pharma's patent portfolio for RORγ inhibition (JP6211207B2 and related filings), this compound is applicable as a chemical probe or starting point for medicinal chemistry campaigns targeting Th17-mediated autoimmune conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. [2]

Lipophilicity-Modulated PK Profiling

The measured LogP differential of +0.51 units versus the unsubstituted pyrazole analog makes this compound a controlled tool for investigating the impact of incremental lipophilicity changes on membrane permeability, plasma protein binding, metabolic stability, and tissue distribution within the pyrazol-1-yl-propanamide chemotype.

α,α-Disubstituted Scaffold Stability

The quaternary α-carbon center (2-methyl-2-ethylamino substitution) provides a structural basis for evaluating metabolic stability advantages over secondary α-carbon analogs. This compound can be used in comparative microsomal or plasma stability assays to quantify the protective effect of α,α-disubstitution against amidase-mediated degradation. [3]

Application
Selection Property
Validation Focus
SARD lead optimization studies
Pyrazole B-ring substitution context
AR degradation endpoint review
RORγ pathway research studies
Pyrazole amide chemotype context
Th17 model-response review
Lipophilicity-modulated PK studies
LogP-controlled permeability context
Exposure-model interpretation
Alpha,alpha-disubstituted stability studies
Quaternary alpha-carbon scaffold context
Metabolic stability endpoint review
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